molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B1346472
M. Wt: 195.24 g/mol
InChI Key: BLUDZFMRKHHPGZ-UHFFFAOYSA-N
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Patent
US06479527B1

Procedure details

A solution of ethyl 2-azido-3-(2-thienyl)propenoate (0.45 g) in xylene (10 ml) was heated at reflux for 30 minutes, concentrated in vacuo and the residue purified by column chromatography using isohexane-15% ethyl acetate as eluent to give the product as a pale yellow solid (0.26 g, 66%), NMR d(CDCl3) 1.40 (3H, t), 4.39 (2H, q), 6.98 (1H, d), 7.18 (1H, s), 7.35 (1H, d), 9.30 (1H, bs) M/z (−) 194 (M-H+), 166.
Name
ethyl 2-azido-3-(2-thienyl)propenoate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C(C)=CC=CC=1>[S:12]1[C:11]2[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1][C:15]=2[CH:14]=[CH:13]1

Inputs

Step One
Name
ethyl 2-azido-3-(2-thienyl)propenoate
Quantity
0.45 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2NC(=CC21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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